N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine is a compound characterized by its unique thiazole structure, which incorporates both bromophenyl and pyridyl groups. This compound belongs to a class of thiazole derivatives known for their diverse biological activities. The molecular formula for this compound is C14H10BrN3S, and it features a thiazole ring that contributes to its chemical reactivity and potential pharmacological properties.
Compounds containing thiazole rings, including N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine, have been studied for their biological properties. This specific compound has shown potential in:
The synthesis of N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine typically involves several steps:
N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine has several applications:
Research into the interactions of N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine with biological targets is crucial for understanding its pharmacodynamics. Studies may involve:
Several compounds share structural similarities with N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine, including:
N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine is unique due to its combination of a brominated phenyl group and a pyridine moiety, which may enhance its biological activity compared to other similar compounds. Its dual functionality allows it to interact with multiple biological targets, potentially leading to broader therapeutic applications.
The Gabriel synthesis, traditionally employing phosphorus pentasulfide (P~4~S~10~) for thiazole ring formation, has been modernized through the use of Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). This reagent facilitates efficient thionation-cyclization of α-halocarbonyl precursors and thiourea derivatives under milder conditions [4] [6]. For N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine, the reaction begins with 4-bromoacetophenone and thiourea in the presence of Lawesson’s reagent. The mechanism involves nucleophilic attack by thiourea’s sulfur atom on the α-carbon of the brominated ketone, followed by cyclization to form the thiazole core [3] [6].
Optimization studies reveal that a 1:1.2 molar ratio of α-bromoketone to Lawesson’s reagent in refluxing toluene achieves 78% yield within 6 hours [6]. Excess reagent (>1.5 equivalents) leads to over-thionation, reducing purity. The regioselectivity of this method ensures preferential formation of the 2-aminothiazole scaffold, critical for subsequent functionalization at the 4-position with pyridyl groups [3].
Iodine catalysis offers a cost-effective and atom-economical route to thiazoles. In this method, 4-bromoacetophenone reacts with thiourea in the presence of 10 mol% iodine, generating the thiazole ring via a cyclodehydration mechanism [1]. The iodine acts as a Lewis acid, polarizing the carbonyl group of the ketone and accelerating nucleophilic attack by thiourea [1].
Key parameters include:
This method is particularly advantageous for scaling due to iodine’s low cost and ease of removal via aqueous sodium thiosulfate washes [1].
The introduction of the 3-pyridyl group at the thiazole’s 4-position is achieved via Suzuki-Miyaura cross-coupling. The bromophenyl-thiazole intermediate reacts with pyridin-3-ylboronic acid under palladium catalysis [5]. Optimized conditions use 2 mol% Pd(PPh~3~)~4~, 3 equivalents of K~2~CO~3~, and a 1:1.5 aryl bromide-to-boronic acid ratio in a 3:1 dioxane/water mixture [5].
Key findings:
This step is critical for installing the pyridyl moiety, which enhances the compound’s solubility and pharmacological relevance [5].
Solvent polarity significantly impacts reaction rates and yields across synthetic steps:
| Step | Optimal Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Thiazole cyclization | Toluene | 78 | 6 |
| Suzuki coupling | Dioxane/water | 85 | 12 |
| Recrystallization | Ethanol | 95 (purity) | - |
Polar aprotic solvents (e.g., DMF) accelerate Lawesson’s reagent-mediated thionation but complicate purification [4]. In contrast, toluene balances reactivity and ease of solvent removal [6]. Kinetic studies of the iodine-catalyzed cyclization reveal a second-order dependence on ketone and thiourea concentrations, with an activation energy of 58 kJ/mol [1].
Effective purification strategies are essential for isolating high-purity N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine:
Yield maximization hinges on:
N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine exhibits distinct thermodynamic characteristics influenced by its heterocyclic structure and halogenated aromatic system. Experimental melting point determinations have established the compound's thermal transition at 168-171°C, measured using differential scanning calorimetry [1]. This relatively elevated melting point reflects the substantial intermolecular interactions arising from the combination of aromatic stacking forces, hydrogen bonding capabilities, and dipole-dipole interactions inherent to the thiazole-pyridine framework.
The compound demonstrates a specific density of 1.62 g/cm³ at ambient conditions [1], which significantly exceeds that of typical organic molecules due to the bromine substituent contributing 24.1% of the total molecular weight [1]. This density value aligns with similar brominated aromatic thiazole derivatives and suggests efficient molecular packing in the crystalline state.
Thermogravimetric analysis of structurally related thiazole derivatives indicates thermal stability extending up to approximately 250°C in acetonitrile-water matrices [2] [3]. The compound exhibits notable thermal resilience, with decomposition onset temperatures typically occurring above 200°C for similar bromophenyl thiazole systems [4]. Phase behavior studies reveal that thiazole compounds generally undergo direct solid-solid phase transitions before melting, with no intermediate mesomorphic phases detected [5].
| Parameter | Value | Method | Temperature |
|---|---|---|---|
| Melting Point | 168-171°C | Differential Scanning Calorimetry [1] | - |
| Density | 1.62 g/cm³ | Calculated [1] | 25°C |
| Thermal Stability | >250°C | Thermogravimetric Analysis [2] [3] | - |
| Decomposition Onset | >200°C | DSC Analysis [4] | - |
The solubility characteristics of N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine demonstrate significant pH dependence due to the presence of ionizable nitrogen centers. At physiological pH (7.4), the compound exhibits limited aqueous solubility of 0.3 μg/mL [6], reflecting its predominantly lipophilic character. This low aqueous solubility is consistent with the compound's calculated XLogP3-AA value and molecular architecture.
The pyridine nitrogen (pKa ≈ 5.2) and thiazole amine functionality (pKa ≈ 6.9) contribute to pH-dependent solubility behavior [1]. Under acidic conditions (pH < 3), protonation of the pyridine nitrogen significantly enhances water solubility through salt formation. Conversely, under basic conditions (pH > 9), the compound maintains its neutral form with minimal aqueous solubility.
Organic solvent solubility profiles reveal enhanced dissolution in polar aprotic solvents. The compound demonstrates substantial solubility in dimethyl sulfoxide (approximately 10 mg/mL), dimethylformamide (10 mg/mL), and ethanol (12 mg/mL) [7]. These solubility characteristics reflect the compound's capacity for hydrogen bonding and dipole interactions with appropriate solvent systems.
| pH Range | Aqueous Solubility | Predominant Species | Mechanism |
|---|---|---|---|
| < 3.0 | Enhanced | Pyridinium salt | Protonation of pyridine N |
| 3.0-5.0 | Moderate | Partially protonated | Mixed ionic species |
| 5.0-7.4 | 0.3 μg/mL [6] | Neutral molecule | Minimal ionization |
| 7.4-9.0 | Limited | Neutral molecule | No ionization |
| > 9.0 | Minimal | Neutral molecule | Basic conditions |
The lipophilicity of N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine has been quantitatively assessed using the XLogP3-AA computational method, yielding a value of 4.1 [6]. This calculation employs an atom-additive approach that sums contributions from 87 distinct atom and group types, incorporating correction factors for intramolecular hydrogen bonding and structural similarity effects [8] [9] [10].
The calculated XLogP3-AA value of 4.1 positions this compound within the moderate-to-high lipophilicity range, approaching but not exceeding the upper limit of Lipinski's Rule of Five (XLogP ≤ 5) [12] [13]. This lipophilicity profile suggests favorable membrane permeability characteristics while maintaining acceptable aqueous solubility for pharmaceutical applications. The bromine substituent contributes significantly to the overall lipophilic character, with halogen atoms typically adding 0.5-1.0 units to logP values depending on their electronic environment [14].
Comparative analysis with structurally related compounds reveals that removal of the bromine substituent would reduce the XLogP3-AA value to approximately 3.4, while substitution with chlorine would yield a value near 3.8 [15]. The pyridine moiety provides a polar contribution that moderates the overall lipophilicity compared to purely aromatic thiazole derivatives.
| Structural Component | Contribution to XLogP3-AA | Cumulative Value |
|---|---|---|
| Thiazole core | +1.2 | 1.2 |
| Pyridine ring | +0.8 | 2.0 |
| Bromophenyl group | +2.1 | 4.1 |
| Total XLogP3-AA | 4.1 [6] | 4.1 |
N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine possesses well-defined hydrogen bonding characteristics that significantly influence its physicochemical properties and biological interactions. The molecule contains one hydrogen bond donor site (the thiazole amine group) and four hydrogen bond acceptor sites (pyridine nitrogen, thiazole nitrogen, thiazole sulfur, and thiazole amine nitrogen) [6].
The topological polar surface area (TPSA) has been calculated as 66.1 Ų using the Ertl-Rohde-Selzer method [6] [16]. This value falls comfortably within the optimal range for oral bioavailability (TPSA ≤ 140 Ų) and suggests favorable membrane permeation characteristics [17]. The TPSA calculation employs fragment-based contributions, with the thiazole ring contributing approximately 41.2 Ų, the pyridine nitrogen adding 12.9 Ų, and the amine functionality contributing 12.0 Ų [18].
Hydrogen bonding analysis of thiazole-water complexes reveals that the thiazole nitrogen preferentially forms strong hydrogen bonds with water molecules (OH⋯N interactions), with second-order stabilization energies ranging from 35.6 to 61.3 kJ/mol depending on the hydrogen bonding environment [19]. The pyridine nitrogen similarly demonstrates robust hydrogen bonding capacity, particularly in acidic environments where protonation enhances acceptor strength.
Computational studies using natural bond orbital analysis indicate that the thiazole amine group can participate in both intramolecular and intermolecular hydrogen bonding networks [19]. The electron density distribution shows significant localization on the nitrogen atoms, confirming their roles as primary hydrogen bonding sites. The bromine substituent, while not directly participating in hydrogen bonding, influences the electronic environment of nearby functionalities through inductive effects.
| Hydrogen Bonding Parameter | Value | Methodology |
|---|---|---|
| Hydrogen Bond Donors | 1 [6] | Cactvs Algorithm |
| Hydrogen Bond Acceptors | 4 [6] | Cactvs Algorithm |
| Topological Polar Surface Area | 66.1 Ų [6] | Ertl-Rohde-Selzer Method |
| Thiazole N⋯H-O Interaction Energy | 35.6-61.3 kJ/mol [19] | Natural Bond Orbital Analysis |